molecular formula C7H2Cl3F3O2S B071564 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 175205-76-2

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B071564
CAS No.: 175205-76-2
M. Wt: 313.5 g/mol
InChI Key: MRGIKDMKHORAMU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H2Cl3F3O2S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a sulfonyl chloride group. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy of the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGIKDMKHORAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371663
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-76-2
Record name 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-76-2
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